5-Chloro-1H-benzo[d]imidazole-4-carbonitrile
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Overview
Description
5-Chloro-1H-benzo[d]imidazole-4-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom and a nitrile group in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-benzo[d]imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-benzo[d]imidazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under
Properties
Molecular Formula |
C8H4ClN3 |
---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
5-chloro-1H-benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2,4H,(H,11,12) |
InChI Key |
APZGHHVCEMXQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)C#N)Cl |
Origin of Product |
United States |
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